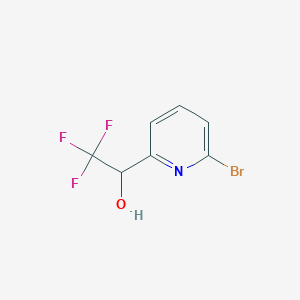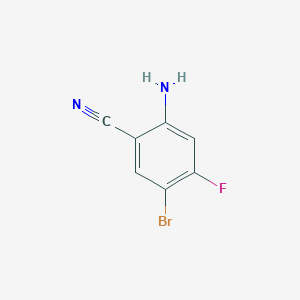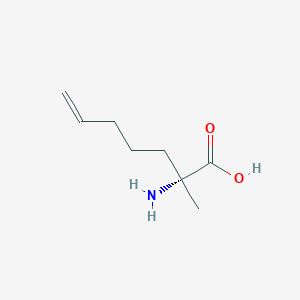![molecular formula C12H21NO3 B1375139 Methyl-3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoat CAS No. 1342122-46-6](/img/structure/B1375139.png)
Methyl-3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a chemical compound that belongs to the family of tropane alkaloids. . The structure of this compound features a bicyclic framework, which is a characteristic of many bioactive molecules.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various bioactive molecules . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, its unique structure makes it a valuable tool in the development of new synthetic methodologies and drug discovery .
Wirkmechanismus
Target of Action
The primary target of Methyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Vorbereitungsmethoden
The synthesis of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and palladium-catalyzed reactions for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic framework or the ester group .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is unique due to its specific bicyclic framework and the presence of both a hydroxyl group and an ester group. Similar compounds include tropine, which also features the 8-azabicyclo[3.2.1]octane scaffold but lacks the ester group . Another related compound is 8-methyl-8-azabicyclo[3.2.1]octan-3-ol, which has a similar structure but different functional groups .
Eigenschaften
IUPAC Name |
methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRQBQOFXTKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C2CCC1CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)



![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)





